molecular formula C21H24N2O3S2 B2681118 N-(1-adamantyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 682783-99-9

N-(1-adamantyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No. B2681118
CAS RN: 682783-99-9
M. Wt: 416.55
InChI Key: QXJJLDQPUYJJMJ-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-adamantyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide” is a complex organic compound. It appears to contain an adamantyl group (a type of diamondoid), a furan ring, a thiazolidine ring, and a propanamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The adamantyl group would provide a rigid, three-dimensional structure, while the furan and thiazolidine rings would add additional complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The adamantyl group is known for its stability, while the furan ring can participate in various reactions due to the presence of the oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the adamantyl group could impact its solubility and stability, while the furan and thiazolidine rings could influence its reactivity .

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

The reaction of 4-(adamantan-1-yl)-3-thiosemicarbazide with various aromatic aldehydes yields thiosemicarbazones demonstrating marked broad-spectrum antibacterial activities and good activity against Candida albicans. Additionally, compounds exhibited significant anti-proliferative activity towards human tumor cell lines, indicating potential for antimicrobial and cancer therapeutic applications (Al-Mutairi et al., 2019).

Insights from Crystallographic and QTAIM Analysis

Adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized and structurally analyzed, revealing important intra- and intermolecular interactions. Such studies provide insight into the nature of noncovalent interactions, which are crucial for designing compounds with specific biological activities (El-Emam et al., 2020).

Antitumor Screening

A preparative procedure for the synthesis of thiazolidin-based compounds showed moderate antitumor activity against malignant tumor cells, particularly the UO31 renal cancer cell line. This suggests potential utility in developing antitumor agents (Horishny & Matiychuk, 2020).

Heterocyclic System Construction

Research on constructing various heterocyclic systems based on adamantane derivatives, including pyrrolines, pyrroles, and thiophenes, has shown potential for synthesizing novel compounds with varied biological activities (Baimuratov et al., 2021).

Anti-HIV Activity

Studies on thiazolidin-4-ones bearing a lipophilic adamantyl substituent demonstrated modest anti-HIV-1 activity, highlighting the significance of the adamantane moiety in antiviral drug design (Balzarini et al., 2007).

properties

IUPAC Name

N-(1-adamantyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S2/c24-18(22-21-10-13-6-14(11-21)8-15(7-13)12-21)3-4-23-19(25)17(28-20(23)27)9-16-2-1-5-26-16/h1-2,5,9,13-15H,3-4,6-8,10-12H2,(H,22,24)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJJLDQPUYJJMJ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCN4C(=O)C(=CC5=CC=CO5)SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCN4C(=O)/C(=C\C5=CC=CO5)/SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.